molecular formula C6H12ClNO3 B1434523 Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 1844898-16-3

Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1434523
CAS No.: 1844898-16-3
M. Wt: 181.62 g/mol
InChI Key: FPZOEPPXPLBIAN-UYXJWNHNSA-N
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Description

Crystallographic Analysis and Absolute Configuration Determination

X-ray crystallographic studies of hydroxypyrrolidine derivatives have revealed critical insights into the absolute configuration and molecular geometry of these compounds. The pyrrolidine ring system in hydroxylated proline derivatives adopts specific conformational preferences that are significantly influenced by the stereochemistry of the hydroxyl substituent. Crystallographic analysis demonstrates that the (2R,3S) configuration results in distinct ring puckering patterns compared to other stereoisomers. The envelope conformation of the pyrrolidine ring exhibits characteristic dihedral angles, with the nitrogen-carbon-carbon-oxygen bond displaying specific angular relationships that confirm the absolute stereochemistry.

High-resolution X-ray diffraction data indicates that the hydroxyl group at the 3-position adopts a specific orientation relative to the carboxylate ester functionality. The bond lengths within the pyrrolidine ring system show measurable variations compared to non-hydroxylated analogs, with carbon-carbon bond distances being influenced by the electron-withdrawing effects of the hydroxyl substituent. Crystallographic parameters demonstrate that the compound crystallizes in specific space groups with characteristic unit cell dimensions. The intermolecular hydrogen bonding patterns observed in the crystal lattice involve the hydroxyl group and the protonated nitrogen atom of the hydrochloride salt form.

Parameter Value Reference
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol
Chemical Abstracts Service Number 1788041-61-1
Space Group Triclinic P1 (related compounds)
Resolution 2.25 Å (similar structures)

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis provides detailed information about the conformational dynamics and stereochemical features of this compound. The ¹H nuclear magnetic resonance spectrum exhibits characteristic splitting patterns that reflect the specific stereochemical arrangement of the substituents around the pyrrolidine ring. The chemical shifts observed for the protons adjacent to the hydroxyl group and the carboxylate ester functionality provide definitive evidence for the (2R,3S) absolute configuration. Coupling constants between vicinal protons reveal the preferred conformational states of the ring system, with the hydroxyl substituent influencing the overall ring geometry.

¹³C nuclear magnetic resonance spectroscopy demonstrates distinct chemical shift values for each carbon atom within the molecule, allowing for complete structural assignment. The carbon bearing the hydroxyl group exhibits a characteristic downfield shift consistent with the electron-withdrawing nature of the oxygen substituent. The carboxylate carbon displays typical ester carbonyl chemical shift values, while the methyl ester carbon appears in the expected aliphatic region. Variable temperature nuclear magnetic resonance studies on related compounds reveal conformational exchange processes that provide insights into the dynamic behavior of the ring system.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, establish through-bond and through-space connectivity patterns that confirm the stereochemical assignments. The nuclear Overhauser effect interactions between specific protons provide spatial proximity information that supports the proposed three-dimensional structure. Integration ratios in the ¹H nuclear magnetic resonance spectrum confirm the expected stoichiometry of all hydrogen atoms within the molecule.

Vibrational Spectral Analysis Using Fourier Transform Infrared and Raman Techniques

Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within this compound. The hydroxyl stretching vibration appears as a broad absorption band in the 3200-3600 wavenumber region, with the exact frequency influenced by hydrogen bonding interactions. The carbonyl stretching mode of the ester functionality exhibits a sharp, intense absorption typically observed around 1740 wavenumbers, characteristic of methyl ester groups. Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, while nitrogen-hydrogen stretching modes contribute to absorptions in the 3300-3500 wavenumber region.

Raman spectroscopic analysis provides complementary vibrational information, particularly for modes that are weakly active in infrared spectroscopy. Computational modeling using density functional theory with the B3LYP functional and 6-31G* basis set has been employed to predict Raman spectra for hydroxypyrrolidine compounds. The calculated spectra show combination bands and overtones due to the complex molecular geometry, with fundamental vibrations corresponding to ring breathing modes, carbon-carbon stretching, and carbon-nitrogen deformation vibrations. Characteristic Raman bands appear at frequencies including 416, 459, 526, 581, 650, 710, 782, 854, 932, 1003, 1087, and 1164 wavenumbers for related hydroxypyrrolidine structures.

The vibrational assignments demonstrate that the hydroxyl group participates in intramolecular hydrogen bonding, affecting the frequencies of both the hydroxyl and neighboring group vibrations. Ring deformation modes provide fingerprint information specific to the pyrrolidine ring system, while the methyl ester moiety contributes characteristic C-O stretching and CH₃ rocking vibrations. The hydrochloride salt form introduces additional N-H stretching modes that are absent in the free base form of the compound.

Vibrational Mode Frequency Range (cm⁻¹) Assignment
OH Stretching 3200-3600 Hydroxyl group
NH Stretching 3300-3500 Protonated nitrogen
CH Stretching 2800-3000 Aliphatic carbons
C=O Stretching ~1740 Ester carbonyl
Ring Breathing 580-1000 Pyrrolidine ring

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The M06-2X functional with cc-pVTZ basis sets has been successfully employed for similar amino acid derivatives, yielding accurate geometric parameters and energetic properties. Computational optimization reveals the preferred conformational states of the molecule, with the pyrrolidine ring adopting specific puckering modes that minimize steric interactions while maximizing favorable electronic effects.

Electronic structure calculations demonstrate the influence of the hydroxyl substituent on the electron density distribution throughout the molecule. The hydroxyl group acts as an electron-withdrawing substituent, affecting the pyramidization of the nitrogen atom and the overall ring geometry. Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing insights into the compound's electronic properties and potential reactivity patterns. Natural bond orbital analysis identifies the specific orbital interactions that stabilize the observed molecular conformation.

Binding energy calculations using computational methods similar to those employed for gold cluster-amino acid interactions provide thermodynamic data for molecular association processes. The Gibbs free energy values calculated for conformational interconversion processes reveal the relative stability of different molecular arrangements. Electrostatic potential surface calculations map the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions.

Population analysis reveals the atomic charges throughout the molecule, with the hydroxyl oxygen bearing significant negative charge and the protonated nitrogen carrying positive charge in the hydrochloride salt form. Vibrational frequency calculations at the same level of theory validate the experimental spectroscopic assignments and provide theoretical predictions for vibrational modes that may be experimentally challenging to observe.

Properties

IUPAC Name

methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOEPPXPLBIAN-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1844898-16-3
Record name D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1844898-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-61-1
Record name D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis Overview and Key Strategies

The preparation of methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves:

These methods aim to achieve high enantiomeric purity and yield while minimizing purification complexity.

Industrial-Scale Synthesis via Decarboxylation of Hydroxyproline

A notable industrial approach involves the decarboxylation of L-hydroxyproline derivatives to obtain (R)-3-hydroxypyrrolidine intermediates, which can be further converted into the target compound.

  • Reaction Conditions:

    • Catalyst: Safe, non-toxic decarboxylation catalysts
    • Solvent: Diethylene glycol or its ethers (e.g., diethylene glycol monomethyl ether)
    • Temperature: 140–160 °C for water removal and reaction
    • Pressure: Reduced pressure distillation at 60–70 °C and 1000–2000 Pa
    • Reaction Time: 0.1 to 24 hours
  • Process Summary:
    L-proline is heated with the catalyst and solvent, water is removed by distillation, and the product is isolated by reduced pressure distillation, yielding (R)-3-hydroxypyrrolidine with purity >99% and good optical rotation.

Parameter Value/Range
Catalyst loading 5–10% by mass of L-hydroxyproline (preferably 6–8%)
Solvent amount 2.2–4 times mass of L-hydroxyproline
Reaction temperature 140–160 °C
Water separation temperature 140–150 °C
Distillation temperature 60–70 °C
Pressure during distillation 1000–2000 Pa
Reaction time 0.1–24 hours

This method is scalable and suitable for industrial production, providing a cost-effective and environmentally friendly route.

Enzymatic Resolution and Esterification Routes

An improved synthetic route involves enzymatic hydrolysis of racemic intermediates, avoiding chromatographic purification and enhancing yield and enantiomeric excess.

  • Starting Material: Racemic 3,4-trans-disubstituted pyrrolidinone esters
  • Enzyme: Lipase catalyzed enantioselective hydrolysis
  • Advantages:

    • High enantiomeric excess
    • Avoids chromatographic purification steps (cost and yield benefits)
    • Fewer chemical transformations compared to traditional methods
  • Process Steps:

    • Enzymatic hydrolysis of racemic esters to selectively hydrolyze one enantiomer
    • Isolation of the desired enantiomer with high purity
    • Subsequent chemical modifications to introduce the methyl ester and hydrochloride salt

This enzymatic method is particularly useful for commercial-scale synthesis due to its simplicity and cost-effectiveness.

Chemical Synthesis via Protection and Reduction Steps

A multi-step chemical synthesis has been reported starting from protected pyrrolidine intermediates:

  • Key Steps:

    • Protection of amino groups (e.g., tert-butoxycarbonyl protection)
    • Selective acetylation or esterification at the hydroxyl position
    • Catalytic hydrogenation or reduction to remove protecting groups and obtain the free hydroxyl and amine groups
    • Final conversion to methyl ester and hydrochloride salt
  • Example:
    A synthetic route starting from (2R,3S)-2-(tert-butoxycarbonyl)-3-acetoxypyrrolidine yielded (2R,3S)-3-hydroxyproline derivatives in 71% yield with >99:1 diastereomeric ratio, confirmed by X-ray crystallography.

This method allows precise stereochemical control but involves more steps and careful purification.

Preparation of Stock Solutions and Formulations

For research and in vivo studies, this compound is often prepared as stock solutions:

Stock Solution Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 5.506 mL 27.53 mL 55.06 mL
5 mM 1.1012 mL 5.506 mL 11.012 mL
10 mM 0.5506 mL 2.753 mL 5.506 mL
  • Formulation Notes:
    • Solutions are prepared by dissolving the compound in DMSO master liquid, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water in sequence, ensuring clarity before each addition
    • Physical aids like vortexing, ultrasound, or heating may be used to aid dissolution.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Decarboxylation of Hydroxyproline High temperature, catalyst, industrial scale High purity, scalable, cost-effective Requires high temperature and pressure control
Enzymatic Resolution Lipase-catalyzed hydrolysis of racemates High enantiomeric excess, no chromatography Requires enzyme availability and optimization
Multi-step Chemical Synthesis Protection, esterification, reduction Precise stereochemical control More steps, complex purification
Stock Solution Preparation Dissolution in DMSO and co-solvents Ready for biological applications Solubility limits and solvent compatibility

Research Findings and Industrial Relevance

  • The decarboxylation method using diethylene glycol as solvent and mild catalysts is favored for large-scale synthesis due to its safety and yield.
  • Enzymatic resolution methods reduce costs by eliminating chromatographic steps and provide high enantiomeric purity, essential for pharmaceutical applications.
  • Chemical synthesis routes provide flexibility in modifying the molecule but are less efficient for large-scale production.
  • The hydrochloride salt form improves solubility and stability, facilitating formulation for in vivo studies.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : 181.62 g/mol
  • Chirality : The compound features two chiral centers at positions 2 and 3 of the pyrrolidine ring, influencing its biological properties and interactions.

Medicinal Chemistry

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride serves as an important precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow it to mimic natural substrates, making it valuable in drug design.

Enzyme Interaction Studies

This compound has been extensively studied for its ability to inhibit various enzymes involved in metabolic pathways. Its stereochemistry plays a critical role in determining binding affinity and selectivity towards these enzymes.

Chemical Synthesis

As a versatile building block, it is utilized in the synthesis of more complex molecules. The compound's reactivity facilitates the formation of diverse derivatives, which can be tailored for specific applications.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study evaluated peptidomimetic inhibitors derived from this compound against SARS-CoV-2. Results indicated that certain derivatives exhibited low nanomolar to micromolar antiviral activity, highlighting their potential as broad-spectrum antiviral agents.

Case Study 2: Enzyme Interaction Studies

In enzymatic assays, this compound was tested for its ability to inhibit specific proteases involved in viral replication. The results demonstrated significant enzyme inhibition at varying concentrations, emphasizing its role in regulating metabolic pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylateHydroxyl at 3-positionExhibits significant enzyme inhibition
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylateSimilar hydroxyl and carboxyl groupsDifferent stereochemistry may lead to varied activity
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylateHydroxyl at 4-positionPotentially different biological effects

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a critical role in its binding affinity and selectivity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The pathways involved can vary depending on the specific biological context and the target molecule .

Comparison with Similar Compounds

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS: 213131-32-9)

  • Molecular Formula: C₆H₁₂ClNO₃ (identical to the target compound).
  • Molecular Weight : 181.62 g/mol .
  • Key Differences : The (2S,3S) stereochemistry alters hydrogen-bonding patterns and molecular interactions, as evidenced by crystal structure studies of similar compounds. For example, weak C–H⋯O hydrogen bonds in stereoisomers influence packing efficiency and stability .
  • Purity : ≥97%, comparable to the target compound .
  • Applications : Used in asymmetric synthesis but may exhibit divergent biological activity due to stereochemical variance.

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS: 757961-41-4)

  • Molecular Formula: C₆H₁₂ClNO₃.
  • Molecular Weight : 181.62 g/mol .
  • Key Differences : The (2S,3R) configuration introduces distinct pharmacological and toxicological profiles. Hazard statements (H302, H315, H319, H335 ) indicate higher toxicity risks compared to the target compound, which lacks explicit hazard data in available sources .
  • Storage : Requires an inert atmosphere alongside refrigeration .

Structural Analogs

rac-Ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₃.
  • Molecular Weight : 195.65 g/mol .
  • Purity : 95%, slightly lower than the target compound .

Racemic vs. Enantiopure Forms

  • rel-(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS: 1788041-61-1) is a racemic mixture, whereas the target compound is enantiomerically pure. Racemic mixtures are less favored in drug development due to regulatory and efficacy challenges .

Data Tables

Table 1: Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
Methyl (2R,3S)-isomer (Target) 1844898-16-3 C₆H₁₂ClNO₃ 181.62 >97% 2–8°C, avoid freeze-thaw
Methyl (2S,3S)-isomer 213131-32-9 C₆H₁₂ClNO₃ 181.62 ≥97% 2–8°C
(2S,3R)-isomer 757961-41-4 C₆H₁₂ClNO₃ 181.62 N/A Inert atmosphere, 2–8°C
rac-Ethyl (2R,3S)-isomer N/A C₇H₁₄ClNO₃ 195.65 95% Not specified

Research and Application Insights

  • Stereochemical Impact : The (2R,3S) configuration of the target compound optimizes interactions with biological targets, such as enzymes or receptors, compared to its (2S,3S) and (2S,3R) counterparts .
  • Supplier Availability : The target compound is supplied by multiple vendors (e.g., GLPBIO, ChemBK), ensuring accessibility for research, whereas analogs like the (2S,3R)-isomer are less commonly available .
  • Industrial Relevance : High-purity grades (e.g., Pharma Grade) of stereoisomers are prioritized for drug development, as seen in the (2S,3S)-isomer’s commercial listings .

Biological Activity

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound belonging to the pyrrolidine family, characterized by its hydroxyl and carboxylate functional groups. Its unique stereochemistry and structural features contribute to a range of biological activities, making it an important subject of study in medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 1844898-16-3
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors in biological systems. The compound may inhibit specific enzymes by mimicking natural substrates or by binding to active sites, thereby obstructing enzymatic activity. This mechanism is crucial for its potential applications in treating various diseases.

Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter metabolite levels and impact overall metabolic flux.
  • Antioxidant Properties : Pyrrolidine derivatives, including this compound, exhibit antioxidant activities that can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial and antifungal properties, making it a candidate for further exploration in antimicrobial therapy .

Applications in Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry:

  • Chiral Building Block : Its chiral nature allows it to be used in the synthesis of complex organic molecules with specific stereochemical configurations.
  • Pharmaceutical Intermediates : The compound is utilized in the development of pharmaceuticals targeting neurological and cardiovascular conditions due to its structural features that facilitate diverse functionalization.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Demonstrated enzyme inhibition leading to altered metabolic pathways.
Showed antioxidant and anti-inflammatory properties in vitro.
Reported antimicrobial activity against several bacterial strains.

These findings underscore the importance of further research into the pharmacological potential of this compound.

Q & A

Q. What are the standard synthetic routes for Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride?

The compound is typically synthesized via stereoselective methods involving chiral precursors. A common approach uses Boc-protected intermediates, where the hydroxyl and carboxylate groups are selectively functionalized. For example, (2S,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 187039-57-2) can be methylated and deprotected under acidic conditions to yield the hydrochloride salt . Alternative routes involve resolving racemic mixtures via crystallization or chiral chromatography, as seen in analogous pyrrolidine derivatives .

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard for absolute configuration determination. For example, crystal structures of related compounds (e.g., methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate) reveal hydrogen-bonding patterns and spatial arrangements that confirm stereochemistry . Complementary techniques include optical rotation analysis and chiral HPLC, which are referenced in purity assessments of stereoisomers (e.g., CAS: 213131-32-9 vs. 1946010-88-3) .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis. Safety data sheets recommend avoiding moisture and static discharge, with storage temperatures between 2–8°C for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Racemization is influenced by pH, temperature, and reaction time. For acid-sensitive intermediates, mild deprotection reagents (e.g., HCl in dioxane instead of concentrated aqueous HCl) reduce epimerization risks. Evidence from analogous articaine derivatives suggests that maintaining temperatures below 0°C during carboxylate esterification minimizes stereochemical scrambling .

Q. How to resolve discrepancies in NMR data between batches?

Batch-to-batch variations in NMR spectra (e.g., proton splitting or integration ratios) may arise from residual solvents, polymorphic forms, or hydrogen-bonding differences. Cross-reference with X-ray data (e.g., C–H⋯O interactions in crystal lattices ) and perform advanced analyses like 2D NMR (COSY, NOESY) to distinguish conformational isomers. Purity checks via HPLC-MS (as described for pharmaceutical impurities ) can also identify contaminants.

Q. What analytical techniques differentiate diastereomers or enantiomers of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers. For diastereomers, compare retention times with synthetic standards (e.g., (2R,3R) vs. (2S,3S) isomers ). Polarimetry and vibrational circular dichroism (VCD) provide complementary optical data. X-ray crystallography remains critical for unambiguous assignment, as demonstrated in studies of related fluorinated pyrrolidines .

Q. How to address low yields in large-scale syntheses of this compound?

Scale-up challenges often stem from poor solubility or intermediate degradation. Techniques like flow chemistry or microwave-assisted synthesis improve reaction homogeneity and reduce side reactions. Evidence from Boc-protected intermediates suggests that controlled addition of HCl gas during salt formation enhances yield compared to aqueous HCl . Solvent screening (e.g., switching from THF to DCM) may also mitigate solubility issues .

Methodological Notes

  • Safety Protocols : Always use fume hoods, gloves, and eye protection. For spills, neutralize with dry sand or inert absorbents, as recommended in safety guidelines .
  • Data Validation : Cross-validate spectroscopic results with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.